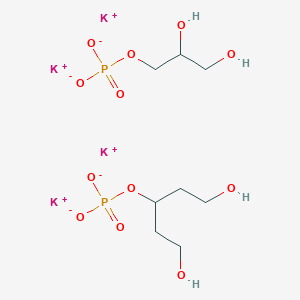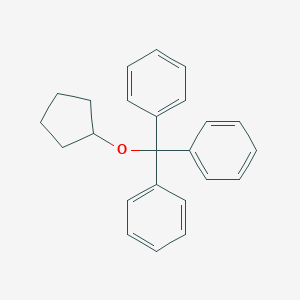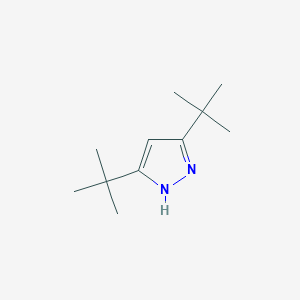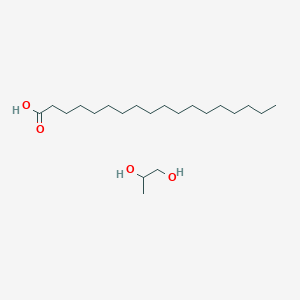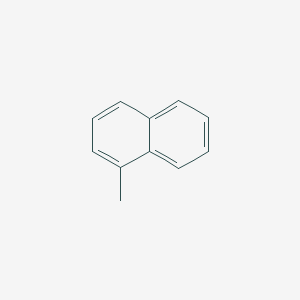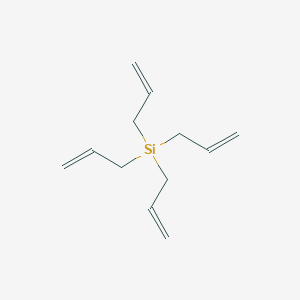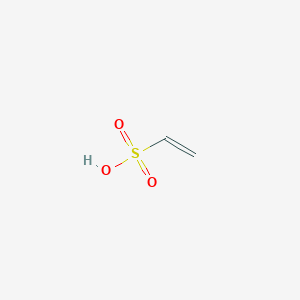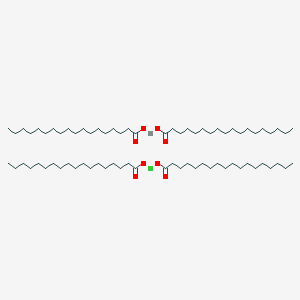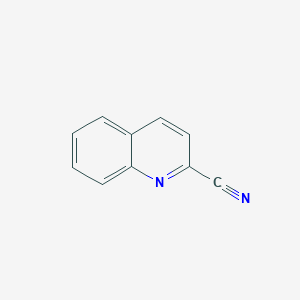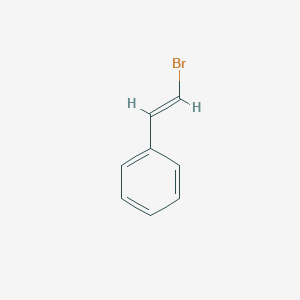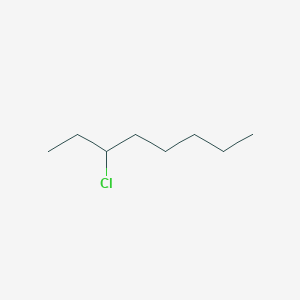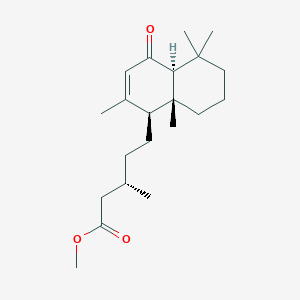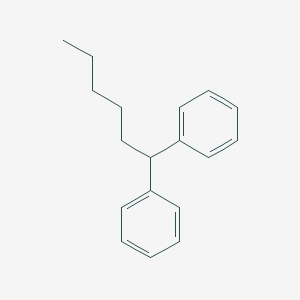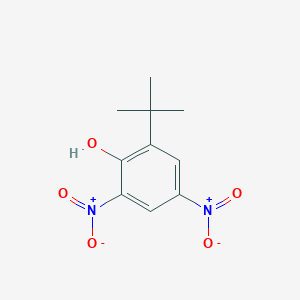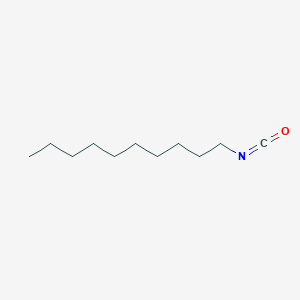
Decyl isocyanate
Vue d'ensemble
Description
Synthesis Analysis
Isocyanates, including decyl isocyanate, are synthesized through several methods. A common approach involves the phosgene route, but due to safety and environmental concerns, other methods are gaining popularity, such as those using carbonyl fluoride or other less hazardous reagents (Quan et al., 2015).
Molecular Structure Analysis
The molecular structure of isocyanates like decyl isocyanate is characterized by the presence of the reactive -N=C=O group. This group defines their chemical behavior and reactivity. The structure and reaction mechanisms of isocyanates have been extensively studied to understand their behavior in different chemical reactions (Caraculacu & Coseri, 2001).
Chemical Reactions and Properties
Decyl isocyanate participates in various chemical reactions, primarily involving nucleophilic attack on the isocyanate group. These reactions include the formation of amides, ureas, and other important compounds. For instance, isocyanates react with carboxylic acids to form amides (Sasaki & Crich, 2011), and with amines to form urea derivatives (Patil et al., 2003).
Physical Properties Analysis
The physical properties of decyl isocyanate, like other isocyanates, depend on their molecular structure. Typically, these compounds are liquids at room temperature. Their physical properties, such as boiling point and solubility, are influenced by the length of the alkyl chain attached to the isocyanate group.
Chemical Properties Analysis
Isocyanates are known for their reactivity, particularly with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity is central to their use in creating polymers and other complex chemical compounds. The chemical properties of isocyanates like decyl isocyanate have been the subject of extensive research due to their industrial significance (Ugi et al., 2003).
Applications De Recherche Scientifique
Health Concerns and Safety : Isocyanates, including variants like dicyclohexylmethane‐4,4′‐diisocyanate, are known strong sensitizers and can cause allergic contact dermatitis. They require rigorous safety monitoring in workplaces where they are used (Donovan, Kudla, & DeKoven, 2009).
Substitutes for Toxic Chemicals : Arylsulfonyl isocyanates, which have many commercial uses, are toxic and traditionally prepared using dangerous chemicals. Dimethylaminopyridinium carbamoylides have been developed as safer substitutes for these isocyanates (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Protein-Isocyanate Interactions : Isocyanates have been used as probes for exploring protein structure due to their broad reactivity. The study of the inhibition of cholinesterases by alkyl isocyanates has shown patterns of decreased specificity with decreased alkyl chain length (Brown, Green, Cedel, & Cairns, 1987).
Chemical Synthesis : Isocyanates have been used in efficient synthesis methods like the decarbonylative cycloaddition of less-strained cyclic ketones with isocyanates, demonstrating their utility in developing new heterocycle formation methods (Zeng, Chen, & Dong, 2016).
Mutagenic Action : Isocyanates used in polyurethane production, such as toluene diisocyanate and methylene-diphenylisocyanate, have been shown to be mutagenic, which could indicate potential carcinogenic risks to humans (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Reactivity and Synthesis : Research has explored the reactivity of nitrogen-substituted isocyanates (N-isocyanates), which have been used in complex reactions and the synthesis of heterocycles in pharmaceuticals and agrochemicals (Vincent-Rocan & Beauchemin, 2016).
Agrochemical Applications : Isocyanates and isothiocyanates have been applied in the synthesis of agrochemicals, facilitating the construction of crucial carboxylic functions and heterocyclic rings (Lamberth, 2021).
Safety And Hazards
Isocyanates, including Decyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
Orientations Futures
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Furthermore, environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .
Propriétés
IUPAC Name |
1-isocyanatodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl isocyanate | |
CAS RN |
1191-69-1 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

